N-(tert-butyl)-3-(4-chlorophenyl)acrylamide
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Description
Synthesis Analysis
The synthesis of N-(tert-butyl) acrylamide derivatives, including N-(tert-butyl)-3-(4-chlorophenyl)acrylamide, involves reactions such as the condensation of acryloyl chloride with n-tert-butylamine. This process has been optimized to achieve high yields and purity, indicating the efficiency of synthesis methods for such compounds (Wang Zao-hui, 2006).
Molecular Structure Analysis
The molecular structure of N-(tert-butyl)-3-(4-chlorophenyl)acrylamide and related compounds has been characterized using various spectroscopic techniques. Studies have shown that the presence of tert-butyl groups and chlorophenyl moieties significantly influences the molecular geometry and stability of these compounds. For instance, the crystal structure of related derivatives, as analyzed through X-ray diffraction, reveals insights into their conformational properties and intermolecular interactions (K. Gholivand et al., 2009).
Chemical Reactions and Properties
N-(tert-butyl)-3-(4-chlorophenyl)acrylamide participates in a variety of chemical reactions, serving as a versatile intermediate for the synthesis of amines and other functional groups. Its reactivity has been exploited in asymmetric synthesis, demonstrating the compound's utility in producing enantioenriched products with high yields and purity. The presence of the tert-butyl group acts as a steric hindrance, affecting the compound's reactivity in nucleophilic additions and other transformations (J. Ellman et al., 2002).
Physical Properties Analysis
The physical properties of N-(tert-butyl)-3-(4-chlorophenyl)acrylamide and its polymers have been extensively studied. These materials exhibit unique behaviors in solution, influenced by their molecular structure and composition. For example, the synthesis and characterization of copolymers containing acrylamide derivatives have shown that these materials possess high viscosities and thermal stability, making them suitable for various applications in materials science (C. McCormick et al., 1992).
Chemical Properties Analysis
The chemical properties of N-(tert-butyl)-3-(4-chlorophenyl)acrylamide, such as its reactivity in polymerization reactions and its role in forming hydrophobic and amphiphilic copolymers, highlight its significance in polymer chemistry. These properties are crucial for designing polymers with specific functionalities and applications, including responsive and associative behaviors in various environmental conditions (K. D. Branham et al., 1996).
Safety and Hazards
properties
IUPAC Name |
(E)-N-tert-butyl-3-(4-chlorophenyl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16ClNO/c1-13(2,3)15-12(16)9-6-10-4-7-11(14)8-5-10/h4-9H,1-3H3,(H,15,16)/b9-6+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XSTZUHZREZVOJB-RMKNXTFCSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)C=CC1=CC=C(C=C1)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)NC(=O)/C=C/C1=CC=C(C=C1)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-Tert-butyl-3-(4-chlorophenyl)acrylamide |
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